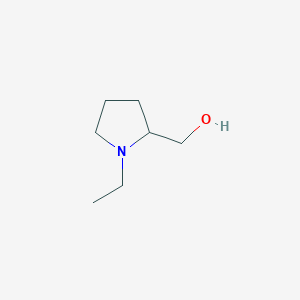

(1-Ethylpyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

(1-ethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQCZUMSSZNLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293319 | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-34-9 | |

| Record name | 3433-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethylpyrrolidin 2 Yl Methanol

General Synthetic Routes to (1-Ethylpyrrolidin-2-yl)methanol

Cyclization Strategies for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed, starting from different types of acyclic precursors or through the modification of other cyclic systems. These methods offer diverse pathways to access the core pyrrolidine scaffold.

One prominent approach involves the intramolecular cyclization of acyclic compounds. For instance, the cyclization of specific alcohol precursors can be induced using a base like sodium hydride (NaH) in a suitable solvent. nih.gov A related strategy is the intramolecular Schmidt reaction of ω-azido carboxylic acids, which, when promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), yields 2-substituted pyrrolidines. organic-chemistry.org Another powerful method is the dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds, which allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Reductive cyclization methods are also widely employed. Iridium-catalyzed reductive cycloaddition represents a modern technique for generating azomethine ylides from tertiary amides, which then undergo [3+2] cycloaddition to form the pyrrolidine ring. unife.it This method is noted for its high regio- and diastereocontrol. unife.it Additionally, cobalt carbonyls can catalyze the chemodivergent synthesis of pyrrolidines from levulinic acid and aromatic amines through hydrosilylation. organic-chemistry.org

A novel and promising strategy involves the ring contraction of more abundant heterocyclic compounds like pyridines. nih.govscilit.com A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives. nih.govscilit.com This method is significant as it utilizes readily available and inexpensive starting materials to create the more complex pyrrolidine structure. nih.govscilit.com

The table below summarizes various cyclization strategies for forming the pyrrolidine ring.

| Strategy | Precursor Type | Key Reagents/Catalysts | Reference |

| Intramolecular Nucleophilic Substitution | Acyclic Alcohols | NaH, DMF | nih.gov |

| Intramolecular Schmidt Reaction | ω-Azido Carboxylic Acids | Tf₂O | organic-chemistry.org |

| Intramolecular C-H Amination | Alkyl Azides | Iron or Rhodium catalysts | organic-chemistry.org |

| Reductive [3+2] Cycloaddition | Tertiary Amides | Iridium catalyst, Silane | unife.it |

| Ring Contraction | Pyridines | Silylborane, Light (hν) | nih.govscilit.com |

| Reductive Amination Cascade | Enynyl Amines | Lewis Acid | organic-chemistry.org |

Optimization of Enantiomeric Purity in this compound Synthesis

Achieving high enantiomeric purity is paramount in the synthesis of this compound, as biological activity is often specific to one enantiomer. The primary strategies for obtaining enantiomerically pure products are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired stereocenter selectively. This is often accomplished by using chiral starting materials, catalysts, or auxiliaries. A common precursor for the synthesis of chiral pyrrolidine derivatives is (S)-proline and its derivatives, such as (S)-prolinol. nih.gov The synthesis can proceed through a chiral aroyl pyrrolidine intermediate, which is then hydrogenated. This process has been shown to yield the final product with a high optical purity, often exceeding 99% enantiomeric excess (ee). google.com Enantioselective alkynylation of isatin-derived ketimines, followed by further transformations, also represents a viable pathway to chiral pyrrolidine-containing amines. uva.es

Chiral resolution is another widely used technique, which involves separating a racemic mixture of the target compound or a precursor. A classic method involves the use of a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts with the racemic amine. google.com These salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by treating the salt with a base. google.com For the related compound (S)-N-ethyl-2-aminomethylpyrrolidine, this method has been used to produce the final product with high optical purity. google.com

The verification of enantiomeric purity is a critical final step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and effective analytical method. researchgate.net To enhance separation and detection, pre-column derivatization of the analyte with a suitable agent, such as 4-nitrobenzoic acid, is often performed. researchgate.net

The table below outlines key methods for achieving and verifying high enantiomeric purity.

| Methodology | Description | Key Features | Reference |

| Asymmetric Synthesis | Use of chiral precursors like (S)-prolinol to build the molecule with the correct stereochemistry. | Direct formation of the desired enantiomer; can achieve >99% ee. | nih.govgoogle.com |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent like L-tartaric acid to form separable diastereomeric salts. | Applicable to racemic mixtures; effectiveness depends on the resolving agent and crystallization conditions. | google.com |

| HPLC Analysis | Chromatographic separation of enantiomers on a chiral stationary phase for purity determination. | Accurate quantification of enantiomeric excess; may require pre-column derivatization for better resolution. | researchgate.net |

Reactivity and Derivatization of 1 Ethylpyrrolidin 2 Yl Methanol

Chemical Transformations of the Hydroxymethyl Group

The primary alcohol functionality in (1-Ethylpyrrolidin-2-yl)methanol is a key site for various chemical reactions, including oxidation and substitution, enabling its conversion into other functional groups.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: The selective oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. For instance, the use of a nitroxyl-radical-catalyzed oxidation with diisopropyl azodicarboxylate (DIAD) allows for the conversion of primary alcohols to their corresponding aldehydes without significant over-oxidation. organic-chemistry.org Another efficient method involves the use of trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy), which facilitates the rapid oxidation of various alcohols, including benzylic and aliphatic ones, to aldehydes. organic-chemistry.org

RCH₂OH + 2[O] → RCOOH + H₂O libretexts.org

More modern and milder methods are also available. For example, a chromium(VI) oxide-catalyzed oxidation using periodic acid (H₅IO₆) in wet acetonitrile (B52724) can cleanly oxidize primary alcohols to carboxylic acids in excellent yields. organic-chemistry.org This method is notable for not causing significant racemization at adjacent chiral centers. organic-chemistry.org

Table 1: Oxidation Reactions of Primary Alcohols

| Transformation | Reagents | Product |

| Alcohol to Aldehyde | PCC, DMP, TEMPO/TCCA, DIAD/nitroxyl radical | Aldehyde |

| Alcohol to Carboxylic Acid | K₂Cr₂O₇/H₂SO₄, CrO₃/H₅IO₆ | Carboxylic Acid |

Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. A common transformation is the conversion of the alcohol to an alkyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The reaction with thionyl chloride is a well-established method for converting primary alcohols to the corresponding alkyl chlorides.

The mechanism involves the initial attack of the alcohol on the sulfur atom of thionyl chloride, leading to the formation of a protonated chlorosulfite ester. Subsequent loss of a proton and decomposition of the intermediate yields the final alkyl chloride product. This transformation is particularly useful for introducing a leaving group that can be subsequently displaced by other nucleophiles.

Synthesis of N-Substituted Derivatives of this compound

The nitrogen atom of the pyrrolidine (B122466) ring in this compound is a nucleophilic center and can readily undergo reactions to form N-substituted derivatives.

Synthesis of (1-Benzyl-2-ethylpyrrolidin-2-yl)methanol

The synthesis of (1-Benzyl-2-ethylpyrrolidin-2-yl)methanol can be achieved through the N-benzylation of this compound. This reaction typically involves the use of a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The base, often a non-nucleophilic one like triethylamine (B128534) or potassium carbonate, facilitates the deprotonation of the pyrrolidine nitrogen, enhancing its nucleophilicity and promoting the substitution reaction on the benzyl halide.

While a direct literature procedure for the synthesis of (1-Benzyl-2-ethylpyrrolidin-2-yl)methanol was not specifically identified, the general principle of N-alkylation of secondary amines is a fundamental and widely practiced transformation in organic chemistry. For related structures, such as the synthesis of 1,5-substituted pyrrolidin-2-ones, benzylamine (B48309) has been used as a reactant. mdpi.com

Formation of Aminomethyl Derivatives and Their Subsequent Transformations

The hydroxymethyl group of this compound can be converted into an aminomethyl group, opening up avenues for further derivatization.

Synthesis of (1-Ethylpyrrolidin-2-yl)methanamine

The conversion of this compound to (1-Ethylpyrrolidin-2-yl)methanamine involves the replacement of the hydroxyl group with an amino group. This transformation can be achieved through a multi-step sequence. One common strategy involves first converting the alcohol into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent.

Another potential route is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to an amine with inversion of stereochemistry. nih.gov This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The activated intermediate is then displaced by a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, followed by a deprotection or reduction step to furnish the primary amine.

Alternatively, the Ritter reaction provides a method for the synthesis of N-substituted amides from alcohols and nitriles in the presence of a strong acid. rsc.orgrsc.org The resulting amide can then be hydrolyzed to yield the corresponding primary amine. While these are established methods for the synthesis of amines from alcohols, specific application to this compound would require optimization of reaction conditions. Patent literature describes the synthesis of (S)-(1-ethylpyrrolidin-2-yl)methanamine through the resolution of the racemic amine using L-tartaric acid in a mixture of alcohol and water. google.com Another patented method involves the electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine. google.com

Derivatization of (1-Ethylpyrrolidin-2-yl)methanamine into Complex Scaffolds

(1-Ethylpyrrolidin-2-yl)methanamine, also known as 2-(aminomethyl)-1-ethylpyrrolidine, is a valuable chiral building block in synthetic organic chemistry. nih.gov Its structure, featuring a primary amine and a chiral center within a pyrrolidine ring, makes it a versatile precursor for the synthesis of complex, high-value molecules, particularly in the field of medicinal chemistry. The primary amine group serves as a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular scaffolds. dijikimya.comresearchgate.net

One significant application of (1-Ethylpyrrolidin-2-yl)methanamine is in the synthesis of biologically active quinoline (B57606) derivatives. Researchers have successfully synthesized the S- and R-enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. This was achieved through the reaction of the corresponding chiral (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine with a methyl ester of the quinoline core in boiling methanol (B129727). najah.edu This amidation reaction proceeds efficiently, yielding the target complex amide, which has been investigated for its potential to interact with opioid receptors. najah.edu

Table 1: Synthesis of Chiral Quinoline-3-Carboxamide Derivatives najah.edu

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| Methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | S(–)-2-(Aminomethyl)-1-ethylpyrrolidine | (S)-1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide | Not specified |

The utility of this pyrrolidine derivative extends to the synthesis of established pharmaceutical agents. For instance, (S)-(1-ethylpyrrolidin-2-yl)methanamine is a key intermediate in the synthesis of Raclopride, a selective dopamine (B1211576) D2 receptor antagonist. The synthesis involves the acylation of the amine with a substituted benzoic acid derivative. nih.gov Similarly, the related compound Remoxypride can also be synthesized from this pyrrolidinemethanamine precursor. nih.gov Furthermore, the compound serves as a reagent in the synthesis of S-Desethyl S-Methyl Amisulpride, a metabolite of the antipsychotic agent Amisulpride, and S-777469, an orally available cannabinoid receptor 2 (CB2) agonist investigated for its antipruritic properties. dijikimya.com

The primary amine of (1-ethylpyrrolidin-2-yl)methanamine readily undergoes reactions with various electrophiles to create a diverse range of derivatives. General methods for synthesizing benzenesulfonamides and benzamides have been developed. These reactions typically involve stirring the racemic amine with an appropriate aryl sulfonyl chloride or benzoyl chloride in a suitable solvent like pyridine (B92270). researchgate.net This straightforward reactivity allows for the systematic exploration of structure-activity relationships by creating libraries of related compounds built upon the core pyrrolidine scaffold. researchgate.netnih.gov

Table 2: General Derivatization Reactions researchgate.net

| Reagent Class | Reaction Type | General Product |

|---|---|---|

| Aryl sulfonyl chloride | Sulfonamide formation | N-[(1-Ethylpyrrolidin-2-yl)methyl]benzenesulfonamide derivatives |

Applications of 1 Ethylpyrrolidin 2 Yl Methanol in Catalysis and Coordination Chemistry

(1-Ethylpyrrolidin-2-yl)methanol as a Chiral Auxiliary in Asymmetric Synthesis

There is no available scientific literature detailing the use of this compound as a chiral auxiliary in asymmetric synthesis. Consequently, information regarding its stereocontrol mechanisms and specific applications in diastereoselective reactions is absent from published research.

No information could be found on the stereocontrol mechanisms or models associated with the use of this compound as a chiral auxiliary.

There are no documented examples of this compound being employed in diastereoselective reactions such as alkylations or aldol (B89426) reactions.

Catalytic Applications of this compound and its Derivatives

Asymmetric Organocatalysis with Modified this compound Derivatives

Asymmetric Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental carbon-nitrogen bond-forming reaction. In its asymmetric variant, chiral catalysts are employed to control the stereochemical outcome, producing enantiomerically enriched products that are valuable intermediates for pharmaceuticals and natural products.

While direct studies detailing the use of this compound as the primary catalyst for aza-Michael reactions are not extensively documented, the broader class of chiral pyrrolidine-based organocatalysts is highly successful in this domain. These catalysts typically function by activating the electrophile through the formation of a transient iminium ion. For instance, derivatives of proline and prolinol are known to effectively catalyze the addition of amines and other nitrogen nucleophiles to α,β-unsaturated aldehydes and ketones. The pyrrolidine (B122466) moiety is central to the catalytic cycle, while substituents at the 2-position, such as the hydroxymethyl group in this compound, influence the steric environment, thereby dictating the facial selectivity of the nucleophilic attack. The N-ethyl group can further modulate the catalyst's solubility and steric bulk.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones, imines, and alkenes, using a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture instead of gaseous hydrogen. liv.ac.uk This technique has gained widespread use in academic and industrial settings for producing chiral alcohols and amines. liv.ac.ukrsc.org

Chiral β-amino alcohols, a class to which this compound belongs, are effective ligands for transition metal catalysts, typically ruthenium(II), used in ATH. mdpi.com The ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the donor to the substrate with high enantioselectivity. The general catalytic cycle is believed to involve a metal-ligand bifunctional mechanism where the N-H group of the coordinated ligand and the metal-hydride participate in the hydrogen transfer steps. liv.ac.uk

Although many ATH systems exist, research has demonstrated the effectiveness of catalysts derived from chiral pyrrolidines in related reductions. For example, polymer-supported chiral pyrrolidine organocatalysts have been successfully used in the ATH of α,β-unsaturated aldehydes, achieving high enantioselectivities. researchgate.net

Heterogeneous Catalysis utilizing Immobilized this compound Derivatives

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports, creating heterogeneous systems that combine the high selectivity of the former with the practical benefits of the latter, such as easy separation and recyclability.

The table below summarizes the performance of a polymer-supported chiral pyrrolidine organocatalyst in the asymmetric transfer hydrogenation of an α,β-unsaturated aldehyde. researchgate.net

Table 1: Performance of Polymer-Supported Pyrrolidine Catalyst in Asymmetric Transfer Hydrogenation

| Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reusability |

|---|---|---|---|

| Polymer-Supported cis-type | High | Up to 99.9 | Recovered and reused without loss of activity |

| Monomeric analogue | High | Lower than supported | Not applicable |

Applications in Polymerization Reactions

Chiral molecules can serve as auxiliaries or initiators in polymerization reactions to produce optically active polymers with specific secondary structures, such as helices. These helical polymers have potential applications in chiral separation, sensing, and catalysis.

A structurally similar compound, (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol, has been used as a chiral auxiliary for asymmetric polymerization. evitachem.com When the methacrylate (B99206) derivative of this alcohol, (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, undergoes anionic polymerization, it yields an optically active polymer. evitachem.com This polymer adopts a helical conformation with a single screw-sense. evitachem.com This suggests that a methacrylate monomer derived from this compound could similarly be polymerized to create a chiral polymer. The pyrrolidine-based chiral group guides the stereochemistry of the polymerization, leading to a polymer with a regular, ordered structure.

Role in Pinacol (B44631) Coupling Reactions

The pinacol coupling is a reductive coupling reaction between two carbonyl groups of aldehydes or ketones to form a vicinal diol. wikipedia.org The reaction typically proceeds via a radical mechanism initiated by a one-electron donor, such as magnesium or samarium(II) iodide. wikipedia.org The formation of two new stereocenters in the product makes the development of an asymmetric variant highly desirable.

While chiral ligands are used in some metal-mediated pinacol couplings to induce diastereoselectivity and enantioselectivity, there is no widely reported evidence of this compound specifically being used for this purpose. The reaction often relies on low-valent transition metals like titanium or vanadium, and the choice of ligand is critical for achieving stereocontrol. The bidentate nature of this compound, with its nitrogen and oxygen donor atoms, could theoretically allow it to coordinate to a metal center and influence the stereochemical outcome of the coupling. However, this application remains a hypothetical or underexplored area for this particular compound.

Role of 1 Ethylpyrrolidin 2 Yl Methanol As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of immense interest due to their prevalence in natural products and their wide-ranging biological and pharmacological importance. mdpi.com The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental scaffold in numerous alkaloids and pharmaceuticals. mdpi.comossila.comsigmaaldrich.commoldb.com

(1-Ethylpyrrolidin-2-yl)methanol serves as a versatile starting material for the synthesis of various heterocyclic systems. The presence of both a secondary amine within the pyrrolidine ring and a primary alcohol functional group allows for a diverse range of chemical transformations. These transformations enable the construction of more complex heterocyclic frameworks, often with high stereochemical control, which is crucial for biological activity.

The synthesis of many pyrrolidine-containing drugs relies on the incorporation of a pre-existing pyrrolidine ring, often with a specific chirality. mdpi.com This approach, utilizing intermediates like this compound, is often more efficient and provides better yields of the desired optically pure compounds compared to forming the pyrrolidine ring from acyclic precursors. mdpi.com

Precursor for Advanced Pharmaceutical Intermediates

The true value of this compound as a synthetic intermediate is most evident in its application in the pharmaceutical industry. It serves as a crucial precursor for a variety of advanced pharmaceutical intermediates, which are then elaborated into final active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Neuroleptic Agents (e.g., Raclopride, Remoxipride)

This compound is a key component in the synthesis of several neuroleptic agents, which are used in the management of psychosis. Notably, its derivative, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, is integral to the synthesis of Raclopride and Remoxipride (B1679305). mdpi.comresearchgate.netresearchgate.net

Raclopride , a selective dopamine (B1211576) D2 receptor antagonist, is synthesized by reacting (S)-(-)-2-aminomethyl-1-ethylpyrrolidine with a substituted benzoic acid derivative. researchgate.netnih.gov The synthesis often involves the O-methylation of a desmethyl-raclopride precursor, which is prepared from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(-)-2-aminomethyl-1-ethylpyrrolidine. researchgate.netresearchgate.net The carbon-11 (B1219553) labeled version of Raclopride, [¹¹C]Raclopride, is a widely used radioligand in positron emission tomography (PET) studies to quantify dopamine D2 receptors in the brain. researchgate.netresearchgate.netnih.govnih.gov

Remoxipride , another atypical antipsychotic, is also synthesized using (S)-(-)-2-aminomethyl-1-ethylpyrrolidine. mdpi.com The synthesis involves the reaction of (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide with a suitable reagent. nih.gov

The synthetic pathways for these neuroleptic agents highlight the importance of the stereochemistry of the pyrrolidine ring, with the (S)-enantiomer being crucial for the desired pharmacological activity.

Precursor for Dopamine D2 Receptor Imaging Agents (e.g., (S)-123I-IBZM)

The utility of this compound extends to the synthesis of diagnostic agents. (S)-123I-IBZM (3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide) is a selective D2 radiotracer used in single-photon emission computed tomography (SPECT) to image dopamine D2 receptors in the human brain. nih.gov The synthesis of this imaging agent relies on the coupling of the (1-ethylpyrrolidin-2-yl)methylamine moiety with a suitably functionalized benzoic acid derivative. nih.gov This application underscores the importance of the pyrrolidine scaffold in developing tools for neuroscience research and clinical diagnostics.

Intermediate for Sulpiride and Levosulpiride (B1682626) Related Compounds

Sulpiride and its levorotatory enantiomer, Levosulpiride, are substituted benzamide (B126) antipsychotics. The synthesis of these compounds and their analogues often involves intermediates derived from this compound. The core structure of these drugs features a substituted benzamide linked to a (1-ethylpyrrolidin-2-yl)methyl group. The specific synthetic routes can vary, but the incorporation of the chiral pyrrolidine moiety is a key step in achieving the desired pharmacological profile.

Intermediate for Epidepride

Epidepride is another high-affinity dopamine D2/D3 receptor radioligand used in PET imaging. The synthesis of Epidepride also utilizes a chiral pyrrolidine building block derived from this compound. The structural framework of Epidepride incorporates the (1-ethylpyrrolidin-2-yl)methylamine unit, which is crucial for its high affinity and selectivity for dopamine receptors.

Building Block for Benzimidazole (B57391) Derivatives

The versatility of this compound as a synthetic intermediate is further demonstrated in its use as a building block for benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. By functionalizing the amino and alcohol groups of this compound and its derivatives, chemists can construct complex benzimidazole-containing molecules with potential therapeutic applications.

Use in Pyrimidine (B1678525) and Pyrido[4,3-d]pyrimidine (B1258125) Derivative Synthesis

Extensive literature searches did not yield specific examples or detailed research findings on the use of this compound as a key synthetic intermediate in the synthesis of pyrimidine or pyrido[4,3-d]pyrimidine derivatives.

General synthetic routes for pyrimidines often involve the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, β-amino alcohols can be utilized in pyrimidine synthesis through a sequence of reactions involving reaction with cyanogen (B1215507) bromide followed by condensation with an alkyne. Another approach involves the multi-component reaction of amidines, primary alcohols, and secondary alcohols catalyzed by copper. While this compound possesses both an alcohol and a tertiary amine within a pyrrolidine ring, no specific studies were found that document its direct application in these or other established pyrimidine ring-forming strategies.

Similarly, the synthesis of the pyrido[4,3-d]pyrimidine scaffold is typically achieved by constructing the pyrimidine ring onto a pre-existing pyridine (B92270) core or vice versa. Common methods include the reaction of 4-aminonicotinic acid derivatives with various reagents or the one-pot reaction of 1-benzylpiperidin-4-one with nitriles in the presence of triflic anhydride (B1165640) to form tetrahydropyrido[4,3-d]pyrimidines. Although the structural elements of this compound could theoretically be incorporated into precursors for such syntheses, no literature has been identified that describes its use for this purpose.

Due to the lack of available data in the scientific literature regarding the specific role of this compound in the synthesis of pyrimidine and pyrido[4,3-d]pyrimidine derivatives, no data tables or detailed research findings can be presented.

Analytical Methodologies for 1 Ethylpyrrolidin 2 Yl Methanol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the analysis of (1-Ethylpyrrolidin-2-yl)methanol and its related substances. The choice of chromatographic technique depends on the specific analytical goal, whether it is routine purity testing, separation of complex mixtures, or the critical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds, including this compound and its derivatives. nih.govjfda-online.com This technique offers high resolution and sensitivity for separating, identifying, and quantifying components in a mixture. nih.govjfda-online.com In the context of drug analysis, HPLC is versatile and can be adapted for various purposes, from quality control of bulk active pharmaceutical ingredients (APIs) to the analysis of complex formulations. semanticscholar.org

Method development in HPLC often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve the desired separation. nih.gov For instance, a typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). nih.govsemanticscholar.org The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention and peak shape of ionizable compounds.

A key advantage of HPLC is its ability to be validated according to stringent regulatory guidelines (e.g., from the International Council for Harmonisation - ICH), ensuring the reliability and accuracy of the analytical data. jocpr.com Validation parameters typically include linearity, accuracy, precision, specificity, and robustness. jocpr.com

Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry due to its applicability to a wide range of non-polar and moderately polar compounds. semanticscholar.orgchromatographyonline.com In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane (B103800) or C18), and the mobile phase is a polar mixture, typically water or a buffer and a polar organic solvent like methanol or acetonitrile. semanticscholar.orgchromatographyonline.com

The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase is a powerful tool for controlling retention and selectivity. By adjusting the ratio of the organic solvent to water, the elution strength of the mobile phase can be modified to achieve optimal separation. chromatographyonline.com

Generic RP-HPLC methods are often developed as a starting point for the analysis of new chemical entities. These methods typically use a standard C18 column and a generic gradient of increasing organic solvent concentration. chromatographyonline.comchromatographyonline.com For more complex separations, such as resolving closely related impurities, the method can be further optimized by adjusting the gradient slope, temperature, and mobile phase additives. chromatographyonline.com

Table 1: Example of a Generic Reversed-Phase HPLC Method

| Parameter | Condition |

| Column | C18, 50 mm x 3.0 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-60% B in 2 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30-40 °C |

| Detection | UV at 254 nm |

This table illustrates a typical starting point for method development in RP-HPLC. The actual conditions would need to be optimized for the specific analysis of this compound.

Chiral Chromatography for Enantiomeric Purity

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. iapc-obp.com Chiral chromatography is the primary technique used to determine the enantiomeric purity of chiral compounds. researchgate.net

This technique relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. iapc-obp.com This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. iapc-obp.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.com

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions. mdpi.com Mobile phases in chiral chromatography can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). mdpi.com Additives such as acids, bases, or buffers are often included to improve peak shape and resolution. nih.gov In some cases, pre-column derivatization of the analyte with a chiral reagent can be employed to facilitate separation on a non-chiral column. researchgate.net

Table 2: Key Considerations in Chiral Chromatography Method Development

| Factor | Description |

| Chiral Stationary Phase (CSP) | The choice of CSP is critical and is often determined empirically by screening various columns. |

| Mobile Phase | The composition and additives of the mobile phase significantly impact selectivity and resolution. |

| Temperature | Column temperature can affect the kinetics of the chiral recognition process and, therefore, the separation. |

| Flow Rate | Optimizing the flow rate can improve efficiency and resolution. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This hyphenated technique is widely used for the determination of pharmaceutical residues in various matrices. nih.gov

In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized and then separated based on their mass-to-charge ratio (m/z). nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is particularly useful for quantifying low levels of analytes in complex mixtures. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and then one or more product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio. nih.gov

For the analysis of this compound and its derivatives, LC-MS/MS can be used for impurity profiling, metabolite identification, and quantification in biological samples. The method development for LC-MS/MS involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the ionization source conditions and the collision energy for fragmentation. nih.gov

Table 3: Typical LC-MS/MS System Components and Parameters

| Component/Parameter | Description |

| Liquid Chromatograph | Provides the separation of the sample components. wur.nl |

| Ionization Source | Converts the analyte molecules into gas-phase ions (e.g., Electrospray Ionization - ESI). |

| Mass Analyzer | Separates the ions based on their mass-to-charge ratio (e.g., Quadrupole, Time-of-Flight). nih.gov |

| Detector | Detects the separated ions. |

| Data System | Controls the instrument and processes the data. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. nih.gov In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. nih.gov

For the analysis of this compound, which is a relatively volatile compound, GC can be a suitable technique. The sample is injected into a heated inlet, where it is vaporized and then carried by the carrier gas through the column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. researchgate.net

Headspace GC (HS-GC) is a variation of GC that is particularly useful for the analysis of volatile compounds in solid or liquid samples. In HS-GC, the sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the headspace gas above the sample. A portion of this headspace gas is then injected into the GC system. nih.gov This technique is often used for the determination of residual solvents and other volatile impurities in pharmaceutical substances. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis and separation of mixtures. chemistryhall.com It is often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. chemistryhall.comanalyticaltoxicology.com

In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier, such as a glass or aluminum plate. chemistryhall.com The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a shallow layer of a suitable solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. chemistryhall.com

The separation is visualized as spots on the plate, and the retention factor (Rf) for each spot can be calculated. The Rf value is a characteristic of a compound under a specific set of TLC conditions and can be used for identification purposes. researchgate.net For preparative purposes, a larger scale version of TLC, known as preparative TLC (prep TLC), can be used to isolate and purify small quantities of compounds. chemrxiv.org

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon and hydrogen framework of this compound and its derivatives. researchgate.netmdpi.com

For instance, the ¹H NMR spectrum of a related compound, 1-ethyl-2-pyrrolidone, shows characteristic signals corresponding to the ethyl and pyrrolidone protons. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov In the analysis of complex structures, 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. mdpi.com The chemical shifts in NMR are sensitive to the solvent used, and deuterated solvents like DMSO-d₆ are commonly referenced. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrrolidine (B122466) Structures

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- (ethyl) | ~2.5 | ~40 |

| -CH₃ (ethyl) | ~1.1 | ~12 |

| Pyrrolidine Ring Protons | 1.5 - 3.5 | 20 - 60 |

| -CH₂OH | ~3.5 | ~65 |

| C=O (in pyrrolidone) | - | ~175 |

Note: These are approximate values and can vary based on the specific derivative and solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For derivatives of this compound, key functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) in amide structures like levosulpiride (B1682626) can be identified. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of compounds with chromophores, which are parts of the molecule that absorb UV or visible light. For derivatives of this compound, such as levosulpiride, UV-Vis spectroscopy is a common technique for its determination in bulk and pharmaceutical formulations. ipinnovative.comhmsjournal.comajrconline.org The wavelength of maximum absorbance (λmax) is a key parameter determined in UV-Vis analysis. For levosulpiride, the λmax has been reported at various wavelengths depending on the solvent, including 288.1 nm in 0.1 N HCl ipinnovative.comhmsjournal.com and 291.5 nm in 0.1M HCl. ajrconline.org The technique's simplicity, speed, and cost-effectiveness make it suitable for routine quality control. ipinnovative.comhmsjournal.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.org For this compound, its molecular formula is C₇H₁₅NO, with a monoisotopic mass of 129.115364 g/mol . epa.gov

Development of Analytical Methods for Related Derivatives (e.g., Levosulpiride)

A significant body of research focuses on the development and validation of analytical methods for levosulpiride, a key derivative of this compound. These methods are essential for its quantification in pharmaceutical dosage forms and biological fluids.

Various analytical techniques have been developed for levosulpiride, including UV-Visible spectrophotometry and high-performance liquid chromatography (HPLC). ipinnovative.compharmatutor.org UV spectrophotometric methods have been established for the estimation of levosulpiride in bulk and pharmaceutical formulations, with linearity observed in specific concentration ranges. ipinnovative.comhmsjournal.comajrconline.org For instance, linearity has been reported in the range of 6-36 µg/ml ipinnovative.comhmsjournal.com and 10-50 µg/ml. ajrconline.org

HPLC methods are widely used due to their high sensitivity, specificity, and ability to separate the analyte from other components. nih.gov Reversed-phase HPLC (RP-HPLC) is a common approach for levosulpiride analysis. researchgate.netajptonline.comneliti.com These methods often involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer. researchgate.netajptonline.comneliti.com Detection is typically carried out using a UV detector at a specific wavelength, such as 232 nm researchgate.netajptonline.comneliti.com or 293 nm. ajrconline.org Stability-indicating HPLC methods have also been developed to ensure that the analytical method can accurately measure the drug in the presence of its degradation products. neliti.comtandfonline.comresearchgate.netijpsr.com

The validation of these analytical methods is performed according to ICH guidelines and includes parameters such as linearity, accuracy, precision, specificity, and robustness. tandfonline.comijpar.com

Table 2: Summary of Developed Analytical Methods for Levosulpiride

| Technique | Method Details | Application | Linearity Range |

|---|---|---|---|

| UV-Vis Spectrophotometry | λmax at 288.1 nm in 0.1 N HCl | Bulk and Pharmaceutical Formulation | 6-36 µg/ml ipinnovative.comhmsjournal.com |

| UV-Vis Spectrophotometry | λmax at 291.5 nm in 0.1M HCl | Bulk and Tablet Formulation | 10-50 µg/ml ajrconline.org |

| RP-HPLC | C18 column, Methanol:Phosphate buffer mobile phase, UV detection at 232 nm | Pharmaceutical Dosage Form | 10-100 µg/mL neliti.com |

| RP-HPLC | C18 column, Methanol:Water:Acetonitrile mobile phase, UV detection at 232 nm | Synthetic Mixture | 10-50 µg/ml ajptonline.com |

Computational Studies and Theoretical Insights

Molecular Docking Studies of (1-Ethylpyrrolidin-2-yl)methanol Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme. While specific docking studies on this compound are not extensively documented in the reviewed literature, research on closely related pyrrolidine (B122466) derivatives highlights the utility of this approach.

These studies demonstrate that the pyrrolidine scaffold is a valuable component in designing biologically active compounds. For instance, derivatives of 2-pyrrolidinone (B116388) have been designed and evaluated as anti-inflammatory agents. nih.gov In silico docking experiments were crucial in exploring the molecular features that govern their bioactivity, showing that the 2-pyrrolidinone template significantly contributes to the inhibitory properties against enzymes like lipoxygenase (LOX). nih.gov The models suggested that specific placement and orientation of acidic groups in the active site were key to productive inhibition. nih.gov

Similarly, molecular docking of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones against the inducible nitric oxide synthase (iNOS) enzyme revealed strong binding affinities. unito.it The computational analysis identified key hydrogen bond interactions and van der Waals forces that stabilize the ligand-enzyme complex. unito.it Notably, one derivative exhibited a binding affinity of -9.51 kcal/mol, suggesting a potent interaction. unito.it

In another example, fused 1H-pyrrole derivatives containing a pyrrolidine moiety were docked into the active sites of EGFR and CDK2, two important targets in cancer therapy. researchgate.net The results showed a high affinity for these targets, helping to rationalize the observed antiproliferative activity of the compounds. researchgate.net

These examples collectively underscore the power of molecular docking to guide the synthesis of new pyrrolidine-based compounds. Although these are not direct derivatives of this compound, the findings for these related structures provide a strong rationale for applying similar computational strategies to design and predict the biological activity of its future derivatives.

Table 1: Molecular Docking of Pyrrolidine Derivatives

| Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | The 2-pyrrolidinone template significantly contributes to inhibitory properties. Acidic moieties must be correctly oriented in the active site. | nih.gov |

| Pyrrolidine-2,3-dione derivatives | Inducible Nitric Oxide Synthase (iNOS) | Strong binding affinity (up to -9.51 kcal/mol) was predicted, stabilized by hydrogen bonds and van der Waals interactions. | unito.it |

Elucidation of Reaction Mechanisms and Stereoselective Outcomes through Computational Chemistry

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in mapping the intricate pathways of chemical reactions. It allows chemists to visualize transition states, calculate energy barriers, and understand the factors that control reaction speed and selectivity.

For the synthesis of pyrrolidine rings, computational studies have provided detailed mechanistic insights. For example, the reaction mechanism for forming 1,4,5-trisubstituted pyrrolidine-2,3-diones has been explored using DFT calculations. biorxiv.org This theoretical work proposed a reaction pathway, calculated the energy profile (ΔG#), and showed that the formation of the main product was kinetically favored over other potential side products. biorxiv.org Such studies are invaluable for optimizing reaction conditions to improve yield and purity.

Furthermore, computational methods are crucial for predicting stereoselectivity—the preference for the formation of one stereoisomer over another. The stereoselective N-alkylation of amines, a key step in synthesizing N-substituted pyrrolidines like this compound, can be guided by theoretical models. acs.org Studies on nucleophilic alkylation reactions have shown that computational analysis can predict the stereochemical outcome, such as the inversion of configuration during an SN2 reaction, with high accuracy. acs.org This predictive power enables the rational design of synthetic routes to obtain a specific enantiomer of a chiral molecule, which is often essential for its biological function.

By modeling the reactants, products, and intermediate transition states, computational chemistry helps to explain why certain reagents or catalysts lead to specific stereoselective outcomes, paving the way for the development of more efficient and precise synthetic methods.

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. For a molecule like this compound, which contains a five-membered pyrrolidine ring and two substituents, a complex conformational landscape exists.

The pyrrolidine ring is not flat but adopts a puckered conformation to relieve ring strain. biorxiv.orgnih.gov This puckering can occur in two primary forms, often described as "UP" and "DOWN" or "endo" and "exo," where one of the carbon atoms (typically Cγ, the carbon opposite the nitrogen) is out of the plane of the other four atoms. unito.itnih.gov The energy difference between these puckered states is generally small, and the ring can be flexible. unito.it

The substituents on the ring play a decisive role in determining the preferred conformation. In this compound, the N-ethyl group and the C2-hydroxymethyl group will influence the ring's pucker to minimize steric hindrance and optimize electronic interactions. acs.org Computational methods like DFT and ab initio calculations can be used to calculate the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. unito.itbiorxiv.org These studies have shown that substituents, and even the solvent, can significantly shift the equilibrium between different puckered states. biorxiv.org

Furthermore, the presence of a chiral center at the C2 position means that this compound exists as two enantiomers, (R) and (S). Predicting the stereochemical outcome of its synthesis is a key challenge. Computational analysis can model the transition states of reactions leading to its formation, allowing for the prediction of which enantiomer will be preferentially formed under specific conditions. Understanding these conformational and stereochemical preferences is fundamental to correlating the molecule's structure with its potential biological activity.

Future Directions in 1 Ethylpyrrolidin 2 Yl Methanol Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The chemical industry is increasingly focusing on "green chemistry" to reduce its environmental impact. uniroma1.itresearchgate.net This involves designing chemical processes that are more efficient and generate less waste. Future research into the synthesis of (1-Ethylpyrrolidin-2-yl)methanol is expected to align with these principles, moving beyond traditional methods to more sustainable alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing energy consumption and the use of hazardous reagents. Research into identifying or engineering enzymes for the stereoselective synthesis of this compound from readily available starting materials is a promising avenue.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govresearchgate.net Developing a continuous flow process for this compound could lead to a more efficient and scalable synthesis. This approach also allows for the integration of in-line purification and analysis, further streamlining the manufacturing process. researchgate.net

Electrosynthesis: Electrochemical methods can provide a green alternative to conventional redox reagents. An electrochemical approach to synthesize precursors like 2-aminomethyl-1-ethylpyrrolidine has been patented, suggesting the potential for developing a direct and sustainable electrosynthesis of this compound. google.com

Exploration of New Catalytic Applications and Ligand Designs

The pyrrolidine (B122466) scaffold is a cornerstone in the design of organocatalysts for asymmetric synthesis. nih.gov this compound and its derivatives hold significant potential for the development of novel catalytic systems.

Future research in this area will likely focus on:

Asymmetric Organocatalysis: Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. nih.gov The structural similarity of this compound to these catalysts suggests its potential in promoting reactions such as aldol (B89426), Michael, and Mannich reactions. nuph.edu.ua Research will likely explore its efficacy as a catalyst, both directly and after modification, in these and other asymmetric C-C bond-forming reactions.

Ligand Development for Metal-Catalyzed Reactions: The methanol (B129727) and amine functionalities of this compound make it an excellent candidate for development into a chiral ligand for metal-catalyzed asymmetric reactions. These ligands can be used in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

| Catalytic Reaction | Potential Role of this compound Derivative | Desired Outcome |

| Asymmetric Aldol Reaction | Chiral Organocatalyst | Enantioselective synthesis of β-hydroxy ketones |

| Asymmetric Michael Addition | Chiral Organocatalyst | Enantioselective formation of 1,5-dicarbonyl compounds |

| Asymmetric Mannich Reaction | Chiral Organocatalyst | Enantioselective synthesis of β-amino carbonyl compounds |

| Asymmetric Hydrogenation | Chiral Ligand for Metal Catalyst | Enantioselective reduction of prochiral olefins or ketones |

Investigation into Advanced Derivatization Strategies for Diverse Applications

The versatility of this compound as a chemical intermediate stems from the reactivity of its hydroxyl and amino groups, which allows for a wide range of derivatization strategies.

Future research is expected to explore:

Pharmaceutical Intermediates: Pyrrolidine-containing compounds are prevalent in many pharmaceuticals. nih.govganeshremedies.com this compound serves as a valuable chiral building block for the synthesis of complex drug molecules. google.com Advanced derivatization can lead to novel pharmaceutical intermediates with improved properties. sumitomo-chem.co.jp

Chiral Auxiliaries: The chiral nature of this compound makes it suitable for use as a chiral auxiliary in asymmetric synthesis. By temporarily attaching it to a substrate, it can direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.

Functional Materials: Derivatization of this compound can lead to the creation of new functional materials. For example, incorporating this chiral motif into polymers could lead to materials with unique optical or recognition properties.

| Derivatization Strategy | Potential Application |

| Esterification/Etherification of the hydroxyl group | Synthesis of novel ligands and pharmaceutical intermediates |

| Acylation/Alkylation of the amine group | Modification of catalytic activity and physical properties |

| Conversion to phosphoramidites | Use in the synthesis of chiral oligonucleotides |

| Polymerization of derivatives | Creation of chiral polymers for separation or sensing |

Deeper Mechanistic Understanding through Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new, more efficient synthetic routes and catalysts.

Future research will likely employ a combination of experimental and computational methods to elucidate the mechanistic details of reactions involving this compound:

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates. nih.gov This provides valuable real-time information about the reaction pathway.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing reactive intermediates in solution, even at very low concentrations. nih.govrsc.org This technique can provide direct evidence for the species involved in a catalytic cycle.

Kinetic Studies: Detailed kinetic analysis of reactions catalyzed by this compound or its derivatives can help to determine the rate-determining step and provide insights into the transition state structure.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate energy barriers, and predict the stereochemical outcome of reactions. rsc.orgresearchgate.net These computational studies can complement experimental findings and provide a detailed picture of the reaction mechanism at the molecular level.

| Technique | Information Gained |

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of intermediates. nih.gov |

| Mass Spectrometry | Detection and structural characterization of charged reactive intermediates. nih.govrsc.org |

| Kinetic Analysis | Determination of reaction rates, rate laws, and activation parameters. |

| Computational Modeling | Calculation of reaction energy profiles, transition state geometries, and prediction of selectivity. rsc.orgresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing (1-ethylpyrrolidin-2-yl)methanol, and how can reaction conditions be standardized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves sodium borohydride (NaBH₄) reduction of intermediate imines or ketones in methanol under controlled agitation (10–20°C, 1.5 hours). Post-reduction, purification via column chromatography (5% methanol in dichlorloromethane) yields high-purity product . Alternative routes may use EDC·HCl and HOBT coupling in DMF for derivatives, followed by recrystallization in ethyl acetate . Standardization requires monitoring reaction completion (TLC/HPLC) and optimizing solvent polarity for crystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Melting Point : Validate purity using differential scanning calorimetry (DSC) or capillary methods (expected range: 211–213°C for related benzamide derivatives) .

- Optical Rotation : Measure specific rotation ([α]D) in ethanol (e.g., +11.3 to +11.5 at 15.0 g/L, 22°C) to confirm stereochemical consistency .

- Chromatography : Use HPLC with polar columns (e.g., C18) and UV detection for quantitative impurity profiling .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (pyrrolidine ring protons at δ 2.5–3.5 ppm) and FTIR (O–H stretch ~3300 cm⁻¹) .

Q. How can researchers mitigate solvent interference during purification?

Methodological Answer: Ethanol is a common solvent, but residual traces can affect downstream applications. To switch solvents:

Evaporate ethanol under nitrogen gas.

Immediately reconstitute in inert, anhydrous solvents like DMSO or DMF (solubility ~30 mg/mL).

Validate solvent removal via Karl Fischer titration or GC headspace analysis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target receptors. For example:

Q. What strategies resolve contradictions in stability data under varying pH or temperature conditions?

Methodological Answer:

- Controlled Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C/40°C/60°C. Monitor degradation via HPLC-MS.

- Statistical Analysis : Apply ANOVA to identify significant deviations. For outliers, repeat experiments with stricter inert-atmosphere controls .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methanol) to trace hydrolysis pathways .

Q. How can researchers validate the compound’s role in chiral synthesis or asymmetric catalysis?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.

- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation). Compare turnover numbers (TON) and enantiomeric excess (ee) with non-chiral analogues .

Q. What advanced purification techniques improve yield in multi-step syntheses?

Methodological Answer:

- Combined Methods : Sequential use of column chromatography (silica gel) and recrystallization (ethyl acetate/hexane) minimizes side products.

- Continuous Flow Systems : Implement microreactors with in-line IR monitoring to isolate intermediates in real time .

Q. How do structural modifications of the pyrrolidine ring affect bioactivity?

Methodological Answer:

- SAR Studies : Synthesize derivatives with varied substituents (e.g., fluoro, methyl) at the 1-ethyl or 2-methanol positions.

- In Vitro Testing : Screen for antimicrobial (MIC assays) or anticancer (MTT assays) activity. Correlate lipophilicity (logP) with membrane permeability .

- Metabolic Profiling : Use liver microsomes to assess CYP450-mediated oxidation of the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.